Metronidazole Benzoate

Pharmaceutical formulation Pediatric drug delivery Taste masking

Metronidazole benzoate is the benzoyl ester prodrug of metronidazole (~62% active moiety), engineered for palatable oral suspensions. Its 50- to 100-fold lower aqueous solubility (0.1–0.2 mg/mL) vs. free base (10 mg/mL) minimizes intraoral dissolution, bypassing bitter taste receptors. This makes it the functionally required API for pediatric, geriatric, and dysphagic patients. Complete presystemic hydrolysis releases active metronidazole with ~80% relative bioavailability and delayed Tmax of 2–2.4 h. Specify viscosity range (700–800 cP) for optimal suspension performance.

Molecular Formula C13H13N3O4
Molecular Weight 275.26 g/mol
CAS No. 13182-89-3
Cat. No. B032070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetronidazole Benzoate
CAS13182-89-3
SynonymsKlion Suspension;  Metronidazole Benzoate;  2-Methyl-5-nitro-1H-imidazole-1-ethanol 1-Benzoate
Molecular FormulaC13H13N3O4
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CCOC(=O)C2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H13N3O4/c1-10-14-9-12(16(18)19)15(10)7-8-20-13(17)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3
InChIKeyCUUCCLJJOWSASK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metronidazole Benzoate (CAS 13182-89-3): Prodrug Procurement Rationale for Pediatric and Taste-Sensitive Formulations


Metronidazole benzoate (benzoylmetronidazole) is the benzoyl ester prodrug of the nitroimidazole antibiotic metronidazole, containing approximately 62% metronidazole by weight [1]. This prodrug is specifically designed for oral suspension formulations to address the extreme bitterness and high aqueous solubility of metronidazole free base, which renders the latter poorly tolerated in pediatric and geriatric populations [2]. As an inactive prodrug, metronidazole benzoate undergoes hydrolysis in the gastrointestinal tract to release the active metronidazole moiety, which then exerts its bactericidal and antiprotozoal effects against obligate anaerobes and select protozoa [3].

Why Metronidazole Benzoate Cannot Be Directly Substituted with Metronidazole Free Base in Oral Suspensions


Generic substitution between metronidazole free base and metronidazole benzoate in liquid oral dosage forms is precluded by two non-interchangeable physicochemical properties: palatability and aqueous solubility. Metronidazole free base exhibits an intensely bitter taste and high water solubility (~10 mg/mL at 25°C), which results in immediate dissolution in the oral cavity and pronounced aversive taste perception [1]. Conversely, metronidazole benzoate is practically tasteless and demonstrates markedly reduced aqueous solubility (~0.1-0.2 mg/mL at 25°C), enabling it to remain as suspended particles that bypass taste bud activation during oral administration [2]. These properties dictate formulation-specific procurement: metronidazole free base is suitable only for solid oral dosage forms (tablets, capsules) or intravenous solutions, whereas metronidazole benzoate is the functionally required chemical entity for palatable oral suspensions intended for pediatric, geriatric, or dysphagic patient populations .

Quantitative Differentiation of Metronidazole Benzoate: Head-to-Head Evidence for Procurement Decisions


Aqueous Solubility: 50- to 100-Fold Reduction Enables Palatable Suspension Formulation

Metronidazole benzoate exhibits dramatically reduced aqueous solubility compared to metronidazole free base, a physicochemical property that directly enables its function as a tasteless suspension agent. At 25°C, the aqueous solubility of metronidazole benzoate is approximately 0.1 mg/mL, whereas metronidazole free base demonstrates solubility of approximately 10 mg/mL [1]. An independent validation study using a stability-indicating HPLC assay confirmed the solubility of metronidazole benzoate in water at 25°C as 0.2 mg/mL (RSD 7%) [2]. This 50- to 100-fold reduction in solubility prevents dissolution in the oral cavity, thereby circumventing activation of bitter taste receptors that render metronidazole free base suspensions unpalatable .

Pharmaceutical formulation Pediatric drug delivery Taste masking Physicochemical characterization

Oral Pharmacokinetics: Delayed Tmax and Reduced Cmax Relative to Metronidazole Tablets

In a crossover study of 10 healthy subjects receiving a single oral dose of 400 mg metronidazole equivalents, metronidazole benzoate 6.4% oral suspension demonstrated altered absorption kinetics compared to metronidazole immediate-release tablets. The Tmax was delayed by approximately 2 hours, Cmax decreased by approximately 45%, and AUC decreased by approximately 20%, corresponding to a relative bioavailability of approximately 80% for the benzoate suspension relative to the tablet formulation [1]. No unchanged metronidazole benzoate was detected in plasma, confirming complete presystemic hydrolysis to the active moiety [2]. A separate study in healthy volunteers reported peak plasma metronidazole concentrations of 4.6 μg/mL at 3.2 hours after a 640 mg metronidazole benzoate dose (equivalent to 400 mg metronidazole), compared to 8.5 μg/mL at 0.8 hours after an equimolar metronidazole dose [3].

Pharmacokinetics Bioavailability Prodrug hydrolysis Oral absorption

Stability in Simulated Gastrointestinal Fluids: No Detectable Premature Hydrolysis

Metronidazole benzoate demonstrates robust stability against premature hydrolysis in simulated gastrointestinal fluids, ensuring that taste-masking integrity is maintained until the prodrug reaches the intestinal absorption site. In stability studies, the ester did not hydrolyze significantly to metronidazole free base after storage for 8 hours at 37°C in simulated gastric fluid (USP) nor after 5 hours at 37°C in simulated intestinal fluid (USP) [1]. A subsequent study using a validated stability-indicating HPLC assay confirmed no detectable hydrolysis of metronidazole benzoate in 0.01 M hydrochloric acid at 37°C over 10 hours [2]. In contrast, metronidazole free base would dissolve immediately in oral fluids, exposing taste receptors to the bitter active pharmaceutical ingredient .

Pharmaceutical stability Prodrug integrity Simulated gastric fluid Formulation development

Formulation-Specific Viscosity Range: Impact on Suspension Pourability and Dose Accuracy

Among commercially available metronidazole benzoate oral suspensions, viscosity varies substantially between manufacturers, directly affecting pourability and dose accuracy. A comparative quality evaluation of five metronidazole benzoate oral suspension products in the Ethiopian market revealed viscosity values ranging from 9.2 cP to 1194.0 cP [1]. Amrizole exhibited moderate viscosity (728.0 ± 0.12 cP) with an acceptable sedimentation volume of 1.0, whereas Camezol demonstrated low viscosity (9.2 ± 0.40 cP) and a sedimentation volume of 0.10, indicating rapid sedimentation and potential dose non-uniformity [2]. Another study reported that a generic metronidazole benzoate suspension exhibited high viscosity (1194.0 cP), which may impair accurate dose measurement due to reduced pourability [3].

Pharmaceutical quality control Suspension rheology Dose accuracy Post-marketing surveillance

DMSO Solubility: 55 mg/mL Enables In Vitro Research Applications

For in vitro research applications, metronidazole benzoate demonstrates high solubility in dimethyl sulfoxide (DMSO), a preferred solvent for preparing stock solutions in antimicrobial susceptibility testing and cell-based assays. At 25°C, metronidazole benzoate solubility in DMSO is 55 mg/mL (199.81 mM) . In contrast, its solubility in ethanol is substantially lower at 13 mg/mL (47.22 mM), and it is practically insoluble in water . This solubility profile dictates that DMSO is the solvent of choice for preparing concentrated stock solutions of metronidazole benzoate for in vitro pharmacological studies .

In vitro pharmacology Solvent compatibility Assay development Preclinical research

In Vitro Antibacterial Activity: MIC Values Against Key Anaerobic Pathogens

Metronidazole benzoate exhibits in vitro antibacterial activity against clinically relevant anaerobic pathogens, with minimum inhibitory concentrations (MICs) reported in the low micromolar range. Against Peptostreptococcus asaccharolyticus, the MIC is 3.6 μM; against Clostridium perfringens, 7.3 μM; against Clostridium septicum, 1.8 μM; and against Bacteroides fragilis and Bacteroides thetaiotaomicron, 7.3 μM each [1]. Notably, the free base metronidazole and its hydroxy metabolite have demonstrated MICs of 1.0 μg/mL and 2.0 μg/mL, respectively, against B. thetaiotaomicron and B. ovatus [2]. The activity of metronidazole benzoate is comparable to that of metronidazole when corrected for molar equivalence, consistent with its function as a prodrug [3].

Antimicrobial susceptibility Anaerobic bacteriology MIC determination In vitro pharmacology

Evidence-Based Application Scenarios for Metronidazole Benzoate Procurement


Pediatric and Geriatric Oral Suspension Formulation

Metronidazole benzoate is the functionally required active pharmaceutical ingredient for palatable oral suspensions intended for pediatric and geriatric patients who cannot swallow tablets. The compound's 50- to 100-fold lower aqueous solubility (0.1-0.2 mg/mL) compared to metronidazole free base (10 mg/mL) ensures minimal dissolution in the oral cavity, circumventing bitter taste receptor activation [1]. Stability studies confirm the ester remains intact in simulated gastric fluid for over 8 hours at 37°C, maintaining taste-masking integrity throughout oral transit [2]. Formulators should specify viscosity range requirements (ideally 700-800 cP) in procurement specifications to ensure adequate pourability and dose accuracy [3].

Bioequivalence and Pharmacokinetic Bridging Studies

Metronidazole benzoate exhibits distinct oral pharmacokinetics relative to metronidazole immediate-release tablets, with Tmax delayed by approximately 2-2.4 hours, Cmax reduced by approximately 45%, and relative bioavailability of approximately 80% [1]. These parameters inform bioequivalence study design when developing generic suspension formulations. The absence of unchanged metronidazole benzoate in plasma confirms complete presystemic hydrolysis to the active metronidazole moiety [2]. Dosing regimens utilizing metronidazole benzoate suspensions should account for the delayed absorption profile and slightly reduced systemic exposure relative to tablet formulations [3].

In Vitro Antimicrobial Susceptibility Testing and Preclinical Pharmacology

For in vitro antimicrobial susceptibility testing, metronidazole benzoate demonstrates MIC values in the low micromolar range against key anaerobic pathogens including Bacteroides fragilis (7.3 μM), Clostridium perfringens (7.3 μM), and Peptostreptococcus asaccharolyticus (3.6 μM) [1]. Stock solutions should be prepared in DMSO, which provides solubility of 55 mg/mL (199.81 mM) at 25°C, rather than ethanol (13 mg/mL) or water (insoluble) [2]. The prodrug exhibits antimicrobial activity comparable to metronidazole free base when corrected for molar equivalence, making it suitable as a reference compound in anaerobic antibacterial screening programs [3].

Pharmaceutical Quality Control and Post-Marketing Surveillance

Metronidazole benzoate oral suspensions exhibit manufacturer-dependent variability in critical quality attributes including viscosity (range: 9.2-1194.0 cP) and sedimentation volume [1]. Procurement specifications should include validated analytical methods such as stability-indicating HPLC with linear range 0.2-800 μg/mL (r=1.0000) and limits of detection/quantitation of 0.03/0.2 μg/mL, respectively [2]. These methods enable accurate quantification of metronidazole benzoate and detection of degradation products (metronidazole, benzoic acid) in finished suspension products, supporting quality assurance and regulatory compliance [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metronidazole Benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.